molecular formula C18H24N4O3 B2681762 N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034576-74-2

N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2681762
CAS No.: 2034576-74-2
M. Wt: 344.415
InChI Key: XFTWKLQEGNJJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. This molecule features a complex structure combining a 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold with a (2-(2-methoxyethoxy)pyridin-3-yl)methyl group via a carboxamide linker. This specific structural motif suggests potential for targeted protein interaction, making it a valuable candidate for investigative studies. Its primary research applications include serving as a key intermediate in organic synthesis and being profiled in high-throughput screening assays to identify new bioactive molecules. Researchers are exploring its utility in developing novel therapeutic agents, particularly due to the benzimidazole core's known prevalence in compounds with various biological activities. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[2-(2-methoxyethoxy)pyridin-3-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12-21-15-6-5-13(10-16(15)22-12)17(23)20-11-14-4-3-7-19-18(14)25-9-8-24-2/h3-4,7,13H,5-6,8-11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWKLQEGNJJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=C(N=CC=C3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antibacterial, and cytoprotective effects, supported by data from various studies.

Chemical Structure

The compound can be structurally represented as follows:

((2(2methoxyethoxy)pyridin3yl)methyl)2methyl4,5,6,7tetrahydro1Hbenzo[d]imidazole5carboxamide\text{N }((2-(2-\text{methoxyethoxy})\text{pyridin}-3-\text{yl})\text{methyl})-2-\text{methyl}-4,5,6,7-\text{tetrahydro}-1\text{H}-\text{benzo}[d]\text{imidazole}-5-\text{carboxamide}

Antitumor Activity

Recent studies have demonstrated that derivatives of benzo[d]imidazole compounds exhibit notable antitumor properties. For instance, a series of benzo[4,5]imidazo[2,1-b]thiazole derivatives were evaluated for their activity against human cancer cell lines. The findings indicated that certain derivatives showed significant inhibitory effects on the epidermal growth factor receptor (EGFR) and exhibited IC50 values ranging from 0.42 µM to over 100 µM against HeLa cells (cervical cancer) and HepG2 cells (liver cancer) .

Table 1: Antitumor Activity of Benzo[d]Imidazole Derivatives

Compound IDCell LineIC50 (µM)Remarks
D04HeLa0.42Most potent
D08HeLa2.49Significant
D09HepG2>100Low activity

Antibacterial Activity

The compound's antibacterial properties were assessed through various assays. Compounds with similar structural motifs have shown promising results against a range of bacterial strains. For example, derivatives containing imidazole rings were tested for their ability to inhibit bacterial growth. Results indicated that some compounds displayed significant antibacterial effects with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Gram-positive bacteria .

Table 2: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus10High
Compound BEscherichia coli25Moderate

Cytoprotective Activity

Cytoprotective effects against oxidative stress have also been observed in related compounds. Studies indicate that certain derivatives can protect red blood cells from hemolysis induced by oxidative agents. For example, the hemolytic activity of some derivatives was found to be below 5%, indicating good biocompatibility .

Table 3: Cytoprotective Activity Against Oxidative Stress

Compound IDHemolytic Activity (%)Remarks
Compound C3.6Biocompatible
Compound D4.5Low hemolytic activity

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on a series of benzo[d]imidazole derivatives demonstrated their efficacy in inhibiting cell proliferation in HeLa cells. The most potent compound (D04) showed an IC50 value significantly lower than gefitinib, a known EGFR inhibitor .
  • Case Study on Antibacterial Properties : In a comparative analysis of various imidazole-containing compounds against Staphylococcus aureus and Escherichia coli, it was found that certain modifications to the imidazole ring enhanced antibacterial activity significantly .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The evidence provided focuses on imidazole-semicarbazone conjugates, which share functional groups (e.g., imidazole, carboxamide) but differ in core scaffolds and substituents. Below is a comparative analysis:

Key Structural Differences

Feature Target Compound Evidence Compounds (e.g., 4, 5f–5k)
Core Structure Tetrahydrobenzoimidazole Benzodioxole-propylidene-imidazole
Substituents 2-(2-methoxyethoxy)pyridin-3-ylmethyl Varied aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl)
Functional Groups Carboxamide, methoxyethoxy Semicarbazone, trifluoromethyl, benzodioxole
Synthetic Yield Not reported in evidence 43–65% (e.g., 5j: 43%, 5h: 65%)

Shared Characteristics

  • Both classes incorporate nitrogen-rich heterocycles (imidazole/benzimidazole) known for hydrogen bonding and metal coordination.

Physicochemical and Spectroscopic Properties

While the target compound’s data are absent in the evidence, comparisons can be inferred from analogous structures:

Melting Points

  • Target Compound: Not reported.
  • Evidence Compounds : Ranged from 149–194°C, influenced by substituents (e.g., 5k with CF₃: 192–194°C vs. 5j with 4-methylphenyl: 149–151°C). The methoxyethoxy group in the target compound may lower melting points due to increased flexibility.

Spectroscopic Confirmation

  • IR/NMR : The evidence compounds showed characteristic peaks for imidazole (C=N stretch ~1600 cm⁻¹) and semicarbazone (N-H ~3300 cm⁻¹). For the target compound, similar imidazole and carboxamide signals would be expected.
  • X-ray Crystallography : Used in evidence to confirm (E)-configuration of semicarbazones; analogous studies for the target compound would clarify its stereochemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and what analytical techniques validate its purity?

  • Methodology : The compound is synthesized via multi-step reactions, including condensation of pyridine derivatives with benzo[d]imidazole precursors under inert atmospheres. Key intermediates are formed using solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with K₂CO₃ as a base for deprotonation . Final purification employs column chromatography. Structural validation requires ¹H/¹³C NMR (to confirm proton environments and carbon frameworks) and high-resolution mass spectrometry (HR-MS) (to verify molecular weight and fragmentation patterns) .

Q. How do structural analogs of this compound inform its potential biological targets?

  • Methodology : Compare its scaffold to analogs like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide () and pyrazolo-pyrimidine derivatives (). Computational docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes or receptors, such as kinases or G-protein-coupled receptors. Experimental validation involves surface plasmon resonance (SPR) or fluorescence polarization assays to quantify interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound?

  • Methodology : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) is critical. For example, replacing DMF with DMSO may enhance solubility of hydrophobic intermediates . Monitor progress via thin-layer chromatography (TLC) and optimize quenching conditions (e.g., pH adjustment to minimize byproducts). Use Design of Experiments (DoE) software (e.g., JMP) to identify statistically significant factors affecting yield .

Q. What strategies resolve contradictions in reported bioactivity data between this compound and its analogs?

  • Methodology : Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., cell line variability, buffer pH). Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., Western blotting alongside enzymatic assays). Cross-reference structural data (e.g., X-ray crystallography of ligand-target complexes) to explain divergent SAR trends .

Q. How does the compound’s stereoelectronic profile influence its metabolic stability?

  • Methodology : Perform density functional theory (DFT) calculations to map electron-rich regions (e.g., methoxyethoxy groups) prone to oxidative metabolism. Validate with in vitro microsomal stability assays (human liver microsomes + NADPH). Introduce steric hindrance via methyl or fluorine substituents to block metabolic hotspots .

Q. What are the challenges in achieving selective functionalization of the benzo[d]imidazole core during derivatization?

  • Methodology : The imidazole’s tautomeric equilibrium complicates regioselective alkylation. Use low-temperature NMR to monitor tautomer ratios. Employ directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd-mediated C–H activation) to control substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.